Ethyl benzoate derivatives play a crucial role in the polymerization industry. As part of Ziegler-Natta catalyst systems, they affect the polymerization of alkenes, such as propene, by modulating the activity and specificity of the catalyst1. This has significant implications for the production of polypropylene and other polymers with specific structural properties.
In the field of dentistry, ethyl-4-(dimethylamino) benzoate is used to initiate the polymerization of dental adhesives. The study of aqueous acidic adhesive formulations has shown that the compound can effectively catalyze the polymerization process, which is crucial for the adhesive's performance and durability2.
The anti-juvenile hormone activity of ethyl benzoate derivatives has been extensively studied for potential use in insect growth regulation. These compounds can disrupt the normal developmental processes of insects, such as the silkworm Bombyx mori, by altering juvenile hormone levels, leading to applications in pest control and insect population management3567.
Although not directly related to ethyl 4-(prop-2-ynylamino)benzoate, some studies have explored the antiulcer properties of related benzoate derivatives. For example, ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate has been shown to inhibit H+/K(+)-ATPase and provide mucosal protection, suggesting potential applications in the treatment of gastric ulcers48.
Ethyl 4-(prop-2-ynylamino)benzoate can be synthesized from commercially available starting materials, including benzoic acid derivatives and propargylamine. It is classified as an aromatic compound due to the presence of the benzene ring in its structure, and it also falls under the category of amine derivatives due to the amino group attached to the benzene ring.
The synthesis of Ethyl 4-(prop-2-ynylamino)benzoate typically involves the following steps:
The molecular structure of Ethyl 4-(prop-2-ynylamino)benzoate includes:
The compound's molecular weight is approximately 205.24 g/mol, and its structure can be visualized using molecular modeling software to analyze bond angles, lengths, and steric interactions.
Ethyl 4-(prop-2-ynylamino)benzoate can participate in several chemical reactions:
Reactions typically require specific temperatures (often room temperature for nucleophilic substitutions) and may involve catalysts (e.g., copper salts for alkyne reactions).
The mechanism of action of Ethyl 4-(prop-2-ynylamino)benzoate primarily revolves around its reactivity due to the amino and alkyne functionalities:
Kinetics studies may reveal how substituents affect reaction rates, with particular focus on steric hindrance and electronic effects from the aromatic system.
Ethyl 4-(prop-2-ynylamino)benzoate exhibits several notable physical and chemical properties:
Additional physical data include a density around 1.1 g/cm³ and a refractive index indicative of its organic nature.
Ethyl 4-(prop-2-ynylamino)benzoate has several scientific applications:
Ethyl 4-(prop-2-ynylamino)benzoate is an aromatic ester-amine hybrid compound with the systematic name ethyl 4-[(prop-2-yn-1-yl)amino]benzoate. Its molecular formula is C₁₂H₁₅NO₂, indicating a molecular weight of 205.26 g/mol. The structure integrates two critical domains:
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.26 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NCC#C |
| Hydrogen Bond Donors | 1 (N–H group) |
| Hydrogen Bond Acceptors | 3 (ester O, amine N) |
| Rotatable Bond Count | 6 |
The planar benzene ring and linear prop-2-ynyl chain create a semi-rigid structure. This architecture balances conformational flexibility for synthetic derivatization and steric stability for precise molecular interactions. The para substitution pattern maximizes electronic conjugation between the amino group and ester, influencing the compound’s polarity and reactivity [4] [5].
This compound emerged as a specialized building block in the late 20th century, coinciding with advances in "click chemistry." Its design addresses limitations of simpler benzoates by incorporating an alkyne handle for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition). Unlike early benzoate esters used primarily as fragrance components (e.g., ethyl benzoate [10]), ethyl 4-(prop-2-ynylamino)benzoate enables modular construction of complex architectures. Key historical roles include:
The compound’s versatility stems from three interdependent functional groups:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2